Octadecyl chloroformate addresses the need for a thermally stable, long-chain acylating agent in lipid nanoparticle and prodrug formulations.
Moisture-sensitive; supplied under anhydrous conditions with strict QC for global procurement.
Octadecyl chloroformate is a primary long-chain alkyl chloroformate (C18) utilized extensively as a lipophilic derivatization reagent, protecting group, and precursor for amphiphilic prodrugs. As a highly reactive acylating agent, it selectively forms stable carbamate and carbonate linkages with amines and alcohols. Its 18-carbon aliphatic tail imparts profound hydrophobicity, making it a critical building block in the synthesis of solid lipid nanoparticles (SLNs) and liposomal drug delivery systems. While it requires strict moisture-free handling due to its susceptibility to rapid hydrolysis (yielding octadecanol, carbon dioxide, and hydrogen chloride), its primary alkyl structure affords superior thermal stability compared to secondary or tertiary chloroformates[1].
Substituting octadecyl chloroformate with closely related analogs fundamentally alters downstream material performance and processability. Replacing it with stearoyl chloride yields ester or amide linkages rather than carbonates or carbamates, dramatically shifting the enzymatic cleavage rates and chemical stability of the resulting prodrugs or modified surfaces. Conversely, utilizing shorter-chain chloroformates (e.g., decyl or dodecyl chloroformate) fails to achieve the critical lipophilicity threshold required for stable self-assembly into cubosomes, hexosomes, or solid lipid particles. The specific C18 chain length is mathematically tied to the phase transition temperatures and hydrophobic anchoring strength in lipid bilayers, meaning chain-length substitutions directly compromise formulation stability and drug release kinetics [1].
Shorter alkyl chains (e.g., C14, C16) reduce hydrophobicity, altering GC retention and extraction efficiency compared to the C18 derivative.
The C18 chain provides specific steric bulk and solubility profile critical for peptide synthesis; shorter chains may lead to different reaction kinetics and intermediate isolation challenges.
In the synthesis of nucleoside triphosphate prodrugs, the choice of the alkyl chloroformate directly dictates the chemical stability of the resulting construct in aqueous environments. Studies comparing various alkoxycarbonyloxybenzyl derivatives demonstrate that extending the alkyl chain to C18 (via octadecyl chloroformate) significantly enhances stability in phosphate buffer (pH 7.3) compared to shorter-chain analogs. While C9-C12 derivatives exhibit faster degradation, the C18-derived prodrugs achieve extended half-lives (approx. 69-77 hours), providing the necessary stability window for formulation and systemic circulation before targeted enzymatic cleavage [1].
| Evidence Dimension | Aqueous stability half-life (PBS, pH 7.3) |
| Target Compound Data | 69-77 hours (C18 carbonate derivatives) |
| Comparator Or Baseline | Shorter chain (C9-C12) carbonate derivatives (significantly lower half-life) |
| Quantified Difference | Extended stability window for C18 chains vs <C12 chains |
| Conditions | Phosphate buffer (PBS), pH 7.3, evaluation of TriPPPro-prodrugs |
Procurement of the C18 chloroformate is essential for formulating prodrugs that require prolonged circulation times without premature hydrolytic degradation.
When modifying active pharmaceutical ingredients (APIs) or surfaces, octadecyl chloroformate forms carbonate (with alcohols) or carbamate (with amines) linkages, whereas the common substitute stearoyl chloride forms esters or amides. Carbonate and carbamate bonds offer a distinct enzymatic and hydrolytic stability profile, often being more resistant to premature plasma esterase cleavage than standard esters, yet more readily cleavable than robust amides. This intermediate stability is critical for controlled-release amphiphilic prodrugs (such as 5-fluorouracil derivatives), where the release rate must be precisely tuned to the therapeutic window [1].
| Evidence Dimension | Linkage type and resulting enzymatic stability |
| Target Compound Data | Forms carbonates/carbamates (tunable cleavage) |
| Comparator Or Baseline | Stearoyl chloride (forms highly labile esters or overly stable amides) |
| Quantified Difference | Distinct pharmacokinetic release profile based on bond susceptibility |
| Conditions | In vivo or simulated plasma esterase environments |
Buyers must select octadecyl chloroformate over stearoyl chloride when the application demands the specific controlled-release kinetics of a carbonate or carbamate bond.
Octadecyl chloroformate benefits from the inherent thermal stability of primary alkyl chloroformates. The alkyl substituent dictates the thermal decomposition profile, with stability decreasing in the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. Because octadecyl chloroformate is a primary chloroformate, it avoids the rapid thermal decomposition pathways characteristic of tertiary alkyl chloroformates (such as tert-butyl chloroformate), which decompose at significantly lower temperatures. This allows octadecyl chloroformate to be processed and reacted under a wider range of thermal conditions without significant yield loss to degradation[1].
| Evidence Dimension | Thermal stability ranking by alkyl substitution |
| Target Compound Data | Primary alkyl (High thermal stability) |
| Comparator Or Baseline | Tertiary alkyl chloroformates (Low thermal stability / rapid decomposition) |
| Quantified Difference | Significant extension of the thermal processing window |
| Conditions | Standard industrial heating and scale-up conditions |
The robust thermal profile ensures higher reproducibility and fewer degradation byproducts during industrial-scale synthesis requiring elevated temperatures.
Ideal for conjugating to hydrophilic APIs (e.g., nucleosides) to create self-assembling solid lipid particles or liposome-compatible prodrugs, leveraging the C18 chain for optimal membrane anchoring and extended aqueous half-life [1].
Procured for modifying active pharmaceutical ingredients (such as 5-fluorouracil) where the intermediate enzymatic stability of a carbonate or carbamate linkage is required to precisely tune the therapeutic release window, outperforming standard ester linkages [2].
Utilized in large-scale synthetic workflows requiring elevated temperatures, where its primary alkyl structure provides the necessary thermal stability to prevent premature decomposition, a significant advantage over secondary or tertiary chloroformate alternatives [3].